molecular formula C6H8ClN3 B14834875 4-(Aminomethyl)-6-chloropyridin-2-amine

4-(Aminomethyl)-6-chloropyridin-2-amine

Cat. No.: B14834875
M. Wt: 157.60 g/mol
InChI Key: JQMWAIJFSXCEAZ-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-6-chloropyridin-2-amine is an organic compound that belongs to the class of aminomethyl-substituted pyridines This compound is characterized by the presence of an aminomethyl group at the fourth position and a chlorine atom at the sixth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)-6-chloropyridin-2-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the aminomethylation can be achieved using formaldehyde and ammonium chloride under acidic conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. For instance, the Ullmann coupling reaction has been employed to synthesize diaryl ethers and diarylamines, which can be adapted for the production of this compound .

Chemical Reactions Analysis

Types of Reactions: 4-(Aminomethyl)-6-chloropyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to primary amines.

    Substitution: Formation of substituted pyridines with various functional groups.

Scientific Research Applications

4-(Aminomethyl)-6-chloropyridin-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-6-chloropyridin-2-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The compound’s aminomethyl group can form hydrogen bonds with amino acid residues, while the chlorine atom can participate in hydrophobic interactions, stabilizing the compound-enzyme complex .

Comparison with Similar Compounds

Uniqueness: 4-(Aminomethyl)-6-chloropyridin-2-amine is unique due to the presence of both the aminomethyl and chlorine substituents on the pyridine ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and potential for diverse chemical reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H8ClN3

Molecular Weight

157.60 g/mol

IUPAC Name

4-(aminomethyl)-6-chloropyridin-2-amine

InChI

InChI=1S/C6H8ClN3/c7-5-1-4(3-8)2-6(9)10-5/h1-2H,3,8H2,(H2,9,10)

InChI Key

JQMWAIJFSXCEAZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1N)Cl)CN

Origin of Product

United States

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